molecular formula C18H19N3O3S2 B3007937 N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide CAS No. 745797-02-8

N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide

Cat. No.: B3007937
CAS No.: 745797-02-8
M. Wt: 389.49
InChI Key: KFDZJXUPKYFAFH-UHFFFAOYSA-N
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Description

N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide is a complex organic compound that features a cyclohexene ring, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the thiophene ring, and the final coupling with the benzamide group. Common synthetic routes may involve:

    Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions using appropriate precursors and catalysts.

    Introduction of the Thiophene Ring: Thiophene can be introduced via sulfonylation reactions, where thiophene is reacted with sulfonyl chloride in the presence of a base.

    Coupling with Benzamide: The final step involves coupling the cyclohexene and thiophene intermediates with benzamide using condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide: shares similarities with other compounds containing cyclohexene, thiophene, and benzamide groups.

    Thiophene derivatives: Compounds like thiophene-2-sulfonamide.

    Benzamide derivatives: Compounds like N-(2-thiophenyl)-benzamide.

Uniqueness

  • The unique combination of cyclohexene, thiophene, and benzamide groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c22-18(20-19-13-14-7-2-1-3-8-14)15-9-4-5-10-16(15)21-26(23,24)17-11-6-12-25-17/h1-2,4-6,9-14,21H,3,7-8H2,(H,20,22)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDZJXUPKYFAFH-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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